1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)-
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Overview
Description
1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- is an organic compound with the molecular formula C15H14O5 It is a derivative of propanone, featuring a phenyl group and a tetrahydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a phenyl compound with a suitable acylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and tetrahydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism by which 1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone:
Propiophenone: Another related compound, propiophenone, features a phenyl group attached to a propanone moiety.
Uniqueness
1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- is unique due to the presence of the tetrahydroxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
126380-10-7 |
---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O5/c16-10(7-6-9-4-2-1-3-5-9)13-11(17)8-12(18)14(19)15(13)20/h1-5,8,17-20H,6-7H2 |
InChI Key |
INIJLHIRVSDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C=C2O)O)O)O |
Origin of Product |
United States |
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